N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide is a compound that features a benzimidazole moiety linked to a pyridine carboxamide group Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets and cause changes that lead to their various pharmacological activities . For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are known to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]thiazole-2-carboxamide
- N-[4-(1H-benzimidazol-2-yl)phenyl]imidazole-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of a benzimidazole moiety with a pyridine carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(17-7-3-4-12-20-17)21-14-10-8-13(9-11-14)18-22-15-5-1-2-6-16(15)23-18/h1-12H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMMQYPYJNPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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